molecular formula C23H21F2NO2 B11494032 1-(2,4-difluorophenyl)-7,7-dimethyl-4-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

1-(2,4-difluorophenyl)-7,7-dimethyl-4-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Cat. No.: B11494032
M. Wt: 381.4 g/mol
InChI Key: SPPJZSIMYMEGBV-UHFFFAOYSA-N
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Description

1-(2,4-difluorophenyl)-7,7-dimethyl-4-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is a synthetic organic compound that belongs to the class of fluorinated heterocycles. This compound is characterized by the presence of fluorine atoms on the phenyl ring, which imparts unique chemical and biological properties. The compound’s structure includes a quinoline core, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-difluorophenyl)-7,7-dimethyl-4-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-difluorophenyl)-7,7-dimethyl-4-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, each with distinct chemical and biological properties

Scientific Research Applications

1-(2,4-difluorophenyl)-7,7-dimethyl-4-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s biological activity is of interest in the study of enzyme inhibition and receptor binding. It can serve as a lead compound in drug discovery.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent. Research is ongoing to explore its efficacy and safety in various medical conditions.

    Industry: The compound’s properties make it suitable for use in the development of new materials, such as polymers and coatings, with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 1-(2,4-difluorophenyl)-7,7-dimethyl-4-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to target proteins, leading to inhibition or modulation of their activity. The pathways involved may include enzyme inhibition, receptor antagonism, or modulation of signaling cascades, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chloro-2,4-difluorophenyl)-7,7-dimethyl-4-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
  • 1-(3-chloro-2,4-difluorophenyl)-7,7-dimethyl-4-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
  • 1-(2-chloro-2,4-difluorophenyl)-7,7-dimethyl-4-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Uniqueness

The presence of fluorine atoms in 1-(2,4-difluorophenyl)-7,7-dimethyl-4-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione imparts unique electronic properties that enhance its chemical stability and biological activity. Compared to its chloro-substituted analogs, the difluorophenyl derivative exhibits higher binding affinity and selectivity towards specific molecular targets, making it a promising candidate for further research and development.

Properties

Molecular Formula

C23H21F2NO2

Molecular Weight

381.4 g/mol

IUPAC Name

1-(2,4-difluorophenyl)-7,7-dimethyl-4-phenyl-3,4,6,8-tetrahydroquinoline-2,5-dione

InChI

InChI=1S/C23H21F2NO2/c1-23(2)12-19-22(20(27)13-23)16(14-6-4-3-5-7-14)11-21(28)26(19)18-9-8-15(24)10-17(18)25/h3-10,16H,11-13H2,1-2H3

InChI Key

SPPJZSIMYMEGBV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(CC(=O)N2C3=C(C=C(C=C3)F)F)C4=CC=CC=C4)C(=O)C1)C

Origin of Product

United States

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